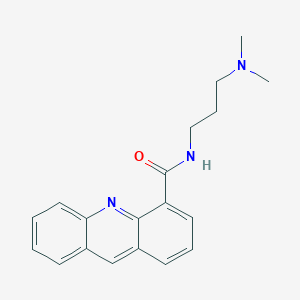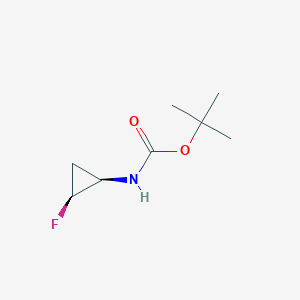
2-(2,2-Difluorovinyl)pyridine
概要
説明
2-(2,2-Difluorovinyl)pyridine is an organic compound with the molecular formula C7H5F2N. It is a derivative of pyridine, where the hydrogen atom at the second position is replaced by a 2,2-difluorovinyl group. This compound is of interest due to its unique chemical properties imparted by the presence of fluorine atoms, which can significantly alter its reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluorovinyl)pyridine typically involves the introduction of the difluorovinyl group to the pyridine ring. One common method is the reaction of 2-bromopyridine with a difluorovinylating agent under palladium-catalyzed conditions. The reaction proceeds as follows:
Reagents: 2-bromopyridine, difluorovinylating agent (e.g., difluorovinyl bromide), palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)
Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C) in a suitable solvent (e.g., DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 2-(2,2-Difluorovinyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The difluorovinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Cross-Coupling Reactions: It can undergo Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., NaH) are commonly used.
Cross-Coupling Reactions: Reagents include arylboronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3).
Oxidation and Reduction Reactions: Oxidizing agents (e.g., KMnO4) and reducing agents (e.g., LiAlH4) are used.
Major Products:
Substitution Reactions: Products include substituted pyridines with various functional groups.
Cross-Coupling Reactions:
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of this compound.
科学的研究の応用
2-(2,2-Difluorovinyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties imparted by the fluorine atoms.
作用機序
The mechanism of action of 2-(2,2-Difluorovinyl)pyridine involves its interaction with molecular targets through the difluorovinyl group. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
2-Fluoropyridine: A simpler fluorinated pyridine with only one fluorine atom.
2,6-Difluoropyridine: A pyridine derivative with two fluorine atoms at the 2 and 6 positions.
2-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group at the 2 position.
Comparison: 2-(2,2-Difluorovinyl)pyridine is unique due to the presence of the difluorovinyl group, which imparts distinct chemical properties compared to other fluorinated pyridines. The difluorovinyl group can participate in a wider range of chemical reactions, making it a versatile building block in organic synthesis. Additionally, the presence of two fluorine atoms can enhance the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
特性
IUPAC Name |
2-(2,2-difluoroethenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2N/c8-7(9)5-6-3-1-2-4-10-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRYJTZASIFSKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(4S)-4-Methyl-2-oxooctyl]phosphonic acid dimethyl ester](/img/structure/B33524.png)




![5,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B33530.png)




![2-[bis(4-fluorophenyl)methyl]-1H-imidazole](/img/structure/B33536.png)

